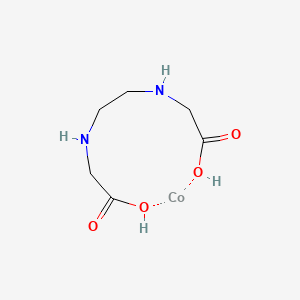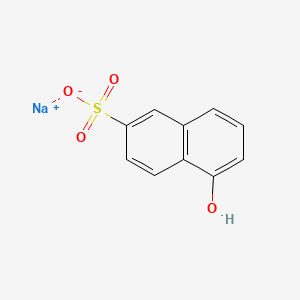![molecular formula C16H12ClNO4S B12649765 11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate CAS No. 4295-20-9](/img/structure/B12649765.png)
11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 150758: , also known as 1,3-dinitro-4-phenylbiphenyl, is a chemical compound with the molecular formula C18H12N2O4 and a molecular weight of 320.3 g/mol . It is characterized by the presence of two nitro groups and a phenyl group attached to a biphenyl structure. This compound is primarily used as an intermediate in the synthesis of various organic materials and has applications in the pharmaceutical and chemical industries.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dinitro-4-phenylbiphenyl typically involves the nitration of biphenyl derivatives. One common method is the nitration of 1,3-dibromo-4-phenylbenzene using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of 1,3-dinitro-4-phenylbiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable methods to remove impurities and obtain the desired compound .
化学反応の分析
Types of Reactions: 1,3-dinitro-4-phenylbiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol or methanol.
Substitution: Electrophilic reagents such as halogens, sulfonic acids, or alkylating agents in the presence of catalysts or under acidic conditions.
Major Products Formed:
Reduction: 1,3-diamino-4-phenylbiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学的研究の応用
1,3-dinitro-4-phenylbiphenyl has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-dinitro-4-phenylbiphenyl involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of biochemical pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1,3-dinitrobenzene: Similar structure with two nitro groups on a benzene ring.
4-nitrobiphenyl: Contains a single nitro group on a biphenyl structure.
2,4-dinitrotoluene: Contains two nitro groups on a toluene ring.
Uniqueness: 1,3-dinitro-4-phenylbiphenyl is unique due to the specific positioning of the nitro groups and the phenyl group on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
特性
CAS番号 |
4295-20-9 |
|---|---|
分子式 |
C16H12ClNO4S |
分子量 |
349.8 g/mol |
IUPAC名 |
11-methylthiochromeno[4,3-b]indol-11-ium;perchlorate |
InChI |
InChI=1S/C16H12NS.ClHO4/c1-17-14-8-4-2-6-11(14)13-10-18-15-9-5-3-7-12(15)16(13)17;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
XTSUSVMZDPZZOZ-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=C2C3=CC=CC=C3SC=C2C4=CC=CC=C41.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



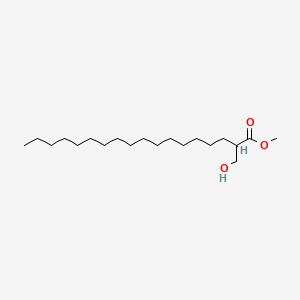
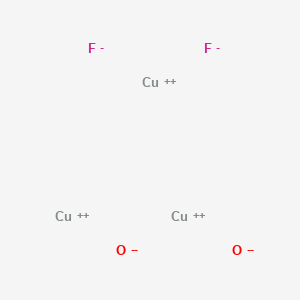
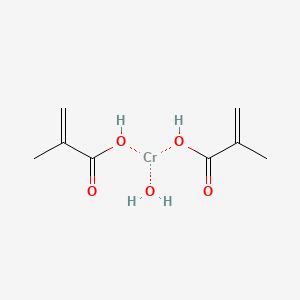
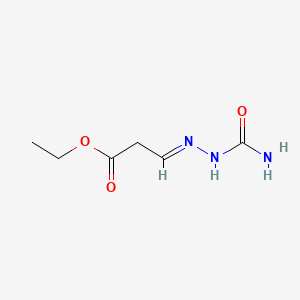
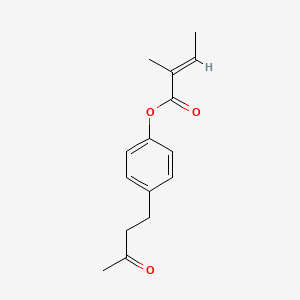
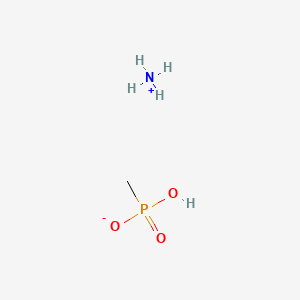

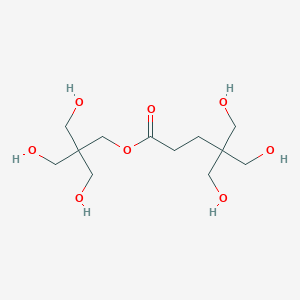
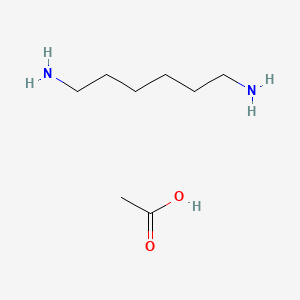
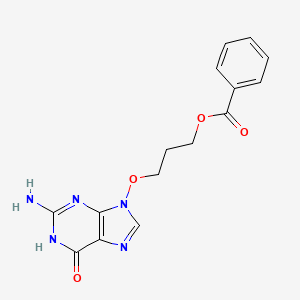
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)
